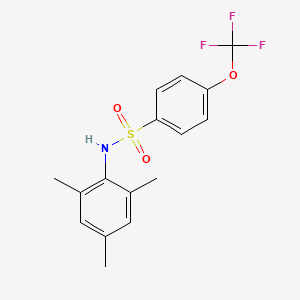![molecular formula C11H8LiNO4S B13582119 lithium(1+)1,5-dioxo-2H,3H,5H,9bH-1lambda4-[1,3]thiazolo[2,3-a]isoindole-3-carboxylate](/img/structure/B13582119.png)
lithium(1+)1,5-dioxo-2H,3H,5H,9bH-1lambda4-[1,3]thiazolo[2,3-a]isoindole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 1,5-dioxo-2H,3H,5H,9bH-1lambda4-[1,3]thiazolo[2,3-a]isoindole-3-carboxylate is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological and pharmaceutical applications. This compound, in particular, features a unique fused heterocyclic ring system, which contributes to its multifunctional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 1,5-dioxo-2H,3H,5H,9bH-1lambda4-[1,3]thiazolo[2,3-a]isoindole-3-carboxylate typically involves the condensation of phthalic anhydride with primary amines, followed by a series of cyclization and oxidation reactions. One efficient method reported involves the hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole derivatives . This reaction forms three new carbon-carbon bonds and two new carbon-aryl-oxygen bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of green chemistry principles to ensure high atom economy and minimal waste. The benzannulation of tetraynes and imidazole derivatives in a solvent like toluene has been shown to yield high-purity isoindole derivatives .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 1,5-dioxo-2H,3H,5H,9bH-1lambda4-[1,3]thiazolo[2,3-a]isoindole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoindole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the isoindole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions are typically multifunctionalized isoindole derivatives, which can have applications in pharmaceuticals and materials science .
Scientific Research Applications
Lithium(1+) 1,5-dioxo-2H,3H,5H,9bH-1lambda4-[1,3]thiazolo[2,3-a]isoindole-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of lithium(1+) 1,5-dioxo-2H,3H,5H,9bH-1lambda4-[1,3]thiazolo[2,3-a]isoindole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes like glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA), which play crucial roles in cellular signaling and metabolism . These interactions can lead to various biological effects, including neuroprotection, anti-inflammatory responses, and modulation of cellular growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
Phthalimides: These compounds share a similar isoindole core and are known for their biological activities.
Indole Derivatives: Indole derivatives, such as indole-3-acetic acid, have diverse biological and clinical applications.
N-isoindoline-1,3-diones: These compounds are structurally related and have applications in pharmaceuticals and materials science.
Uniqueness
Lithium(1+) 1,5-dioxo-2H,3H,5H,9bH-1lambda4-[1,3]thiazolo[2,3-a]isoindole-3-carboxylate stands out due to its unique fused heterocyclic ring system, which imparts multifunctional properties and enhances its potential for diverse applications in scientific research and industry .
Properties
Molecular Formula |
C11H8LiNO4S |
|---|---|
Molecular Weight |
257.2 g/mol |
IUPAC Name |
lithium;1,5-dioxo-3,9b-dihydro-2H-[1,3]thiazolo[2,3-a]isoindole-3-carboxylate |
InChI |
InChI=1S/C11H9NO4S.Li/c13-9-6-3-1-2-4-7(6)10-12(9)8(11(14)15)5-17(10)16;/h1-4,8,10H,5H2,(H,14,15);/q;+1/p-1 |
InChI Key |
DJZIRZPMZYTHKX-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1C(N2C(S1=O)C3=CC=CC=C3C2=O)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





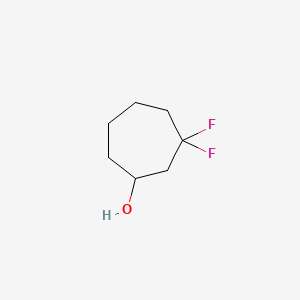
![(2E)-2-cyano-N-cyclohexyl-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enamide](/img/structure/B13582088.png)
![[(4-Fluorophenyl)methyl][(2-methoxy-1,3-benzothiazol-6-yl)methyl]amine](/img/structure/B13582093.png)
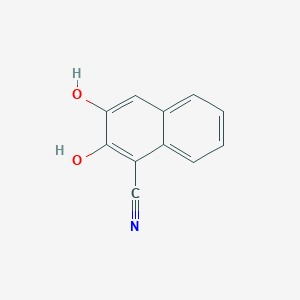
![Rac-2-[(5r,8r)-2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decan-8-yl]aceticacid](/img/structure/B13582107.png)
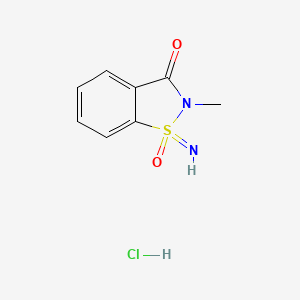
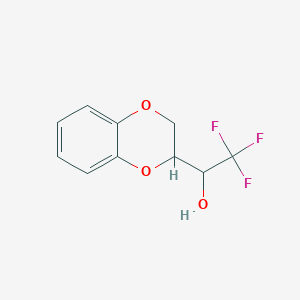
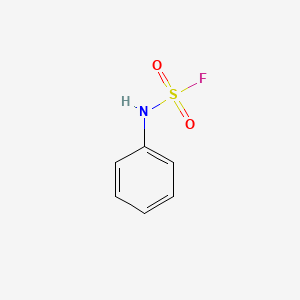
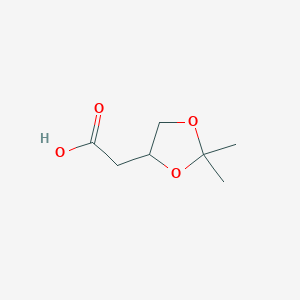
![rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}urea](/img/structure/B13582140.png)
